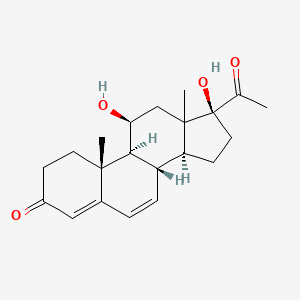

6-Dehydro-21-deoxy Cortisol

Beschreibung

6-Dehydro-21-deoxy Cortisol is a synthetic steroid derivative structurally related to cortisol but distinguished by the absence of a hydroxyl group at position 21 and the presence of a double bond at position 6 (Δ⁶). This modification alters its metabolic stability and receptor-binding affinity compared to endogenous cortisol. For example, 21-Deoxycortisol (C₂₁H₃₀O₄, CAS 641-77-0) is a biomarker for 21-hydroxylase deficiency (21-OHD), with elevated serum levels in congenital adrenal hyperplasia (CAH) patients .

Eigenschaften

Molekularformel |

C21H28O4 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

(8S,9S,10R,11S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4-5,10,15-18,24-25H,6-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20?,21+/m0/s1 |

InChI-Schlüssel |

OAHLBJQRWHQCCJ-IUWOMPCOSA-N |

Isomerische SMILES |

CC(=O)[C@@]1(CC[C@@H]2C1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro-21-deoxy Cortisol typically involves the chemical modification of cortisol or its precursors. One common method includes the dehydrogenation of 21-deoxycortisol, which can be achieved using specific oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformation.

Industrial Production Methods: Industrial production of 6-Dehydro-21-deoxy Cortisol may involve biotransformation processes using microbial cell factories. For instance, Escherichia coli can be genetically engineered to express specific enzymes that facilitate the conversion of precursor molecules into the desired steroid compound . This method is advantageous due to its high specificity and catalytic efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Dehydro-21-deoxy Cortisol undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of specific functional groups with others.

Common Reagents and Conditions:

Reduction: NAD(P)H-dependent oxidoreductases can catalyze the reduction of specific carbonyl groups.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced steroid intermediates.

Wissenschaftliche Forschungsanwendungen

6-Dehydro-21-deoxy Cortisol has several applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical glucocorticoids.

Biology: It is used to study the metabolic pathways and enzymatic reactions involving steroid hormones.

Wirkmechanismus

The mechanism of action of 6-Dehydro-21-deoxy Cortisol involves its interaction with specific molecular targets and pathways. It primarily acts on the glucocorticoid receptor, modulating the expression of genes involved in the inflammatory response and metabolism . The compound’s effects are mediated through both genomic and non-genomic mechanisms, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Analytical Comparisons with Similar Compounds

Key Structural Differences

- Cortisol : Contains hydroxyl groups at positions 11β, 17α, and 21. Molecular weight (MW): 362.47 g/mol .

- 21-Deoxycortisol : Lacks the 21-hydroxyl group (MW: 346.46 g/mol) .

- 11-Deoxycortisol : Lacks the 11-hydroxyl group (MW: 346.46 g/mol) but retains 17α- and 21-hydroxyl groups .

LC-MS/MS Analytical Parameters

*Noted as a related compound in , though distinct from 6-Dehydro-21-deoxy Cortisol.

Clinical and Diagnostic Significance

Role in Adrenal Disorders

- 21-Deoxycortisol : Elevated in 21-OHD (median serum level: 38.60 nmol/L in CAH vs. <1 nmol/L in controls) . Used to differentiate 21-OHD from other enzyme deficiencies due to its specificity .

- 11-Deoxycortisol : Elevated in 11β-hydroxylase deficiency (median: 58 nmol/L vs. 11 nmol/L in controls) .

Diagnostic Challenges

- Co-elution Issues : 21-Deoxycortisol and corticosterone exhibit overlapping retention times in LC-MS/MS, complicating quantification .

- Matrix Effects : Androstenedione and 11-Deoxycortisol show ionization suppression (80.1–80.5% recovery), requiring isotopic internal standards (e.g., 21-Deoxycortisol-D₈) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.